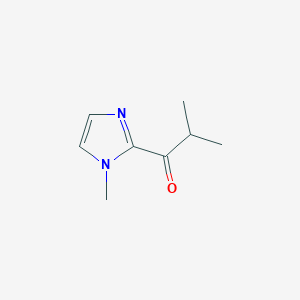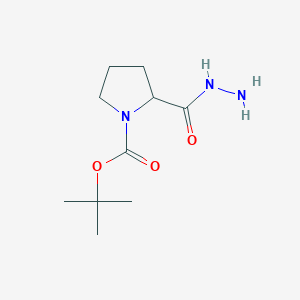![molecular formula C14H7Cl3F3NO B1421685 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one CAS No. 1280538-08-0](/img/structure/B1421685.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one
Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a phenyl ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving trifluoromethyl-substituted 1,3-dicarbonyl compounds and cyanacetamide under basic conditions.
Coupling with Phenyl Ring: The chlorinated pyridine is coupled with a dichlorophenyl ethanone derivative through a Friedel-Crafts acylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine and phenyl derivatives.
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes involved in key biological processes, such as acetylcholinesterase in the nervous system.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A simpler analog with similar substitution patterns on the pyridine ring.
2,4-Dichlorophenyl ethanone: A related compound with similar substitution on the phenyl ring.
Uniqueness
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one is unique due to the combination of both pyridine and phenyl rings with multiple halogen substitutions, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-8-1-2-9(10(16)4-8)13(22)5-12-11(17)3-7(6-21-12)14(18,19)20/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYMXBSGPHWDKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1421605.png)

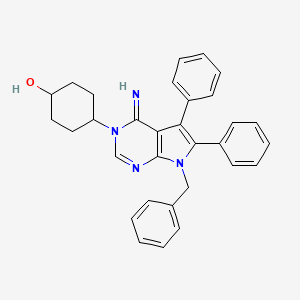
![4-[(3-Chloro-2-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421614.png)
![4-[(2-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1421615.png)
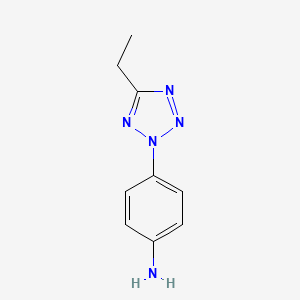
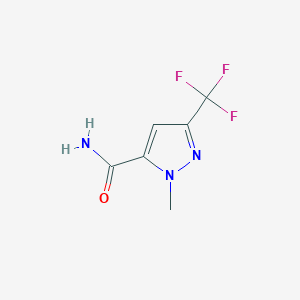
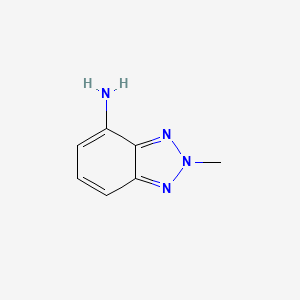
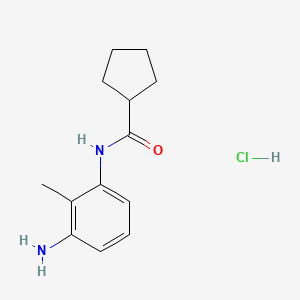
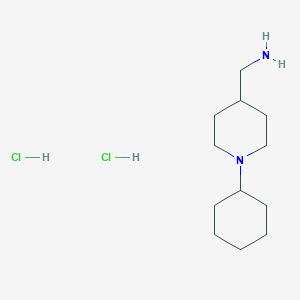
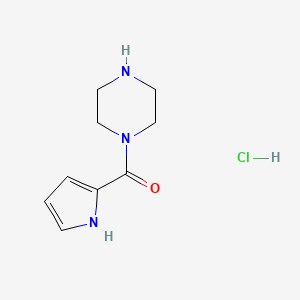
![[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1421623.png)
